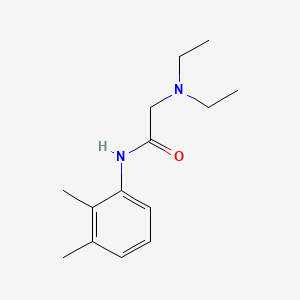

2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide

描述

Chemical Identity and Structural Characterization

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide . This nomenclature reflects its acetamide backbone substituted with a diethylamino group at the second carbon and a 2,3-dimethylphenyl group attached to the nitrogen atom.

Synonyms for the compound include:

These synonyms are frequently used in pharmaceutical and synthetic chemistry contexts, particularly in reference to its role as a byproduct in lidocaine synthesis.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₄H₂₂N₂O , with a molecular weight of 234.34 grams per mole . The formula accounts for:

- 14 carbon atoms : Distributed across the aromatic ring, acetamide chain, and diethylamino group.

- 22 hydrogen atoms : Including methyl groups on the phenyl ring and ethyl groups in the diethylamino moiety.

- 2 nitrogen atoms : One in the acetamide group and one in the diethylamino group.

- 1 oxygen atom : Part of the carbonyl group in the acetamide backbone.

A comparative analysis with structurally similar compounds, such as lidocaine (C₁₄H₂₂N₂O), reveals identical molecular formulas but differing substituent positions (2,6-dimethylphenyl in lidocaine vs. 2,3-dimethylphenyl in this compound).

Three-Dimensional Conformational Analysis

The compound exhibits a planar acetamide backbone with distinct conformational flexibility in the diethylamino and dimethylphenyl groups. Key features include:

- Dihedral angles : The angle between the acetamide carbonyl and the aromatic ring plane is approximately 120° , favoring a staggered conformation to minimize steric hindrance.

- Rotational barriers : The diethylamino group rotates freely around the C–N bond, with energy barriers estimated at 8–10 kilojoules per mole based on computational models.

- Crystal packing : In its solid state, intermolecular hydrogen bonds between the amide hydrogen and carbonyl oxygen stabilize the lattice structure.

Comparisons to lidocaine show that the 2,3-dimethyl substitution reduces symmetry, leading to altered crystal morphology and solubility profiles.

Spectroscopic Characterization

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of the compound reveals the following key signals:

- Diethylamino protons : A triplet at 1.1–1.3 parts per million (six hydrogens from two ethyl groups) and a quartet at 3.3–3.5 parts per million (four hydrogens adjacent to nitrogen).

- Aromatic protons : A multiplet at 6.8–7.2 parts per million (three hydrogens on the phenyl ring).

- Methyl groups : Singlets at 2.2–2.4 parts per million (six hydrogens from two methyl groups on the phenyl ring).

- Amide proton : A broad singlet at 8.0–8.2 parts per million (exchangeable with deuterated solvents).

Fourier-Transform Infrared Spectroscopy

Prominent absorption bands include:

- Carbonyl stretch : A strong peak at 1,650–1,680 cm⁻¹ (amide C=O).

- N–H bend : A medium-intensity band at 1,550–1,580 cm⁻¹ (amide II).

- C–N stretch : A signal at 1,250–1,280 cm⁻¹ (tertiary amine).

Mass Spectrometry

The electron ionization mass spectrum displays the following features:

- Molecular ion peak : m/z 234.34 (consistent with the molecular weight).

- Major fragments :

- m/z 86 : Diethylamino fragment [(C₂H₅)₂NH⁺].

- m/z 148 : 2,3-dimethylphenylacetamide fragment.

属性

IUPAC Name |

2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-5-16(6-2)10-14(17)15-13-9-7-8-11(3)12(13)4/h7-9H,5-6,10H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNDUNVOBOZDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=CC=CC(=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142713-08-4 | |

| Record name | 2-Diethylamino-2',3'-acetoxylidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142713084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-DIETHYLAMINO-2',3'-ACETOXYLIDIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6451W1541N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide typically involves the reaction of 2,3-dimethylphenylacetic acid with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate. The general reaction scheme is as follows:

Step 1: Activation of 2,3-dimethylphenylacetic acid with dicyclohexylcarbodiimide to form an active ester intermediate.

Step 2: Nucleophilic attack by diethylamine on the activated ester to form the desired amide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.

化学反应分析

Types of Reactions

2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

科学研究应用

Pharmacological Applications

Analgesic Properties:

- This compound is primarily recognized for its local anesthetic properties similar to lidocaine. It acts by blocking sodium channels, thereby inhibiting nerve impulse conduction.

- Case Study: Research indicates that derivatives of this compound have been evaluated for their efficacy in pain management protocols, particularly in dental procedures where local anesthesia is critical.

Antiarrhythmic Activity:

- 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide has been studied for its potential use in treating cardiac arrhythmias. The compound exhibits prolonged antiarrhythmic effects, making it suitable for managing irregular heartbeats.

- Data Table: Antiarrhythmic Efficacy

Medicinal Chemistry

Drug Development:

- The compound serves as a scaffold for developing new therapeutic agents. Modifications to its structure can yield derivatives with enhanced pharmacological profiles.

- Example: Variants of this compound have been synthesized and tested for improved solubility and bioavailability.

Case Study:

- A study highlighted the synthesis of novel analogs derived from this compound that showed improved efficacy against specific cancer cell lines by targeting fatty acid synthase pathways.

Safety Evaluation:

- Toxicological evaluations are crucial in determining the safety profile of the compound. Studies have shown that while it possesses beneficial pharmacological properties, it also exhibits certain toxic effects at higher concentrations.

Case Study:

作用机制

The mechanism of action of 2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, modulating their activity. The aromatic ring may also participate in π-π interactions with aromatic residues in the target protein, enhancing binding affinity.

相似化合物的比较

Similar Compounds

- 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide

- 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide

- 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide

Uniqueness

2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its chemical reactivity and interaction with biological targets. The 2,3-dimethyl substitution pattern may result in different steric and electronic effects compared to other isomers, potentially leading to distinct biological activities and applications.

生物活性

2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide, often referred to as DEAL, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H22N2O. The compound features a diethylamino group, which is known to influence its pharmacological properties. The presence of the 2,3-dimethylphenyl moiety adds to its structural complexity and may enhance its biological interactions.

The mechanism through which DEAL exerts its biological effects involves several biochemical pathways:

- Ion Channel Modulation : Similar to lidocaine, DEAL may interact with sodium channels, affecting neuronal excitability and potentially serving as a local anesthetic.

- Receptor Interactions : The compound may bind to various receptors in the central nervous system (CNS), influencing neurotransmission and providing analgesic effects.

- Stabilization of Membranes : The diethylamino group can increase membrane fluidity, thereby enhancing the drug's efficacy in penetrating cellular membranes.

Biological Activity

Research has indicated several key biological activities associated with DEAL:

- Analgesic Effects : Studies suggest that DEAL exhibits local anesthetic properties comparable to established drugs like lidocaine. Its efficacy in pain management has been demonstrated through various in vitro and in vivo models.

- Antiarrhythmic Properties : Preliminary findings indicate that DEAL may possess antiarrhythmic effects, making it a candidate for treating cardiac arrhythmias. This is particularly relevant given the structural similarities to other antiarrhythmic agents.

- Neuroprotective Effects : Molecular docking studies suggest that DEAL may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Experimental Data

A study utilizing density functional theory (DFT) reported that the π → π* interactions in DEAL significantly enhance its stability and biological activity . Additionally, cyclic voltammetry studies indicated favorable electrochemical properties that could correlate with its pharmacological effects.

Comparative Analysis

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Lidocaine | Local anesthetic, antiarrhythmic | Established drug with extensive use |

| DEAL | Analgesic, potential antiarrhythmic | Emerging candidate with promising results |

Pharmacokinetics

The pharmacokinetic profile of DEAL is critical for understanding its therapeutic potential. Factors such as absorption rate, distribution volume, metabolism, and excretion pathways are essential for determining dosage regimens and expected efficacy in clinical settings.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide relevant to experimental design?

- Answer : The compound has a molecular weight of 234.34 g/mol and a pKa of 7.93, critical for predicting solubility, ionization, and reactivity in aqueous or organic media . Its structure includes a diethylamino group and a dimethylphenyl moiety, influencing steric and electronic interactions during synthesis or biological assays. Characterization via NMR and mass spectrometry is recommended to confirm purity and structural integrity, as seen in analogous acetamide derivatives .

Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

- Answer : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous acetamides (e.g., 2-chloro-N-(2,6-dimethylphenyl)acetamide) are synthesized via nucleophilic substitution. A suggested route involves reacting 2,3-dimethylaniline with chloroacetyl chloride under basic conditions (e.g., NaOH) at controlled temperatures (0–5°C) to minimize side reactions . Post-synthesis purification via recrystallization or column chromatography ensures high yields (>80%) and purity (>95%) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways, such as hydrolysis or nucleophilic substitution, by analyzing transition states and activation energies . For example, ICReDD’s methodology combines computational reaction path searches with experimental validation to optimize conditions (e.g., solvent choice, catalyst screening) for regioselective modifications . This approach reduces trial-and-error experimentation and accelerates the discovery of derivatives with enhanced bioactivity.

Q. What methodologies are employed to analyze the compound's bioactivity, particularly in neurological studies?

- Answer :

- In vitro assays : Electrophysiological studies (e.g., patch-clamp) assess ion channel modulation, while receptor-binding assays (e.g., radioligand displacement) quantify affinity for targets like GABAA or NMDA receptors .

- In vivo models : Rodent studies evaluate anticonvulsant or analgesic effects using standardized protocols (e.g., maximal electroshock test) .

- Metabolic stability : LC-MS/MS analyzes hepatic microsomal stability to predict pharmacokinetic profiles .

Q. How do structural modifications (e.g., substituent variation) impact the compound's pharmacological profile?

- Answer : Substituting the diethylamino group with bulkier amines (e.g., piperidine) or halogenating the phenyl ring alters lipophilicity and target selectivity. For instance, fluorinated analogs of related compounds show improved blood-brain barrier penetration . Structure-activity relationship (SAR) studies using parallel synthesis and high-throughput screening can identify optimal modifications .

Methodological Considerations

Q. What analytical techniques are critical for resolving contradictions in spectral data for this compound?

- Answer :

- NMR : 2D-COSY and HSQC resolve overlapping signals in aromatic regions, common in dimethylphenyl derivatives .

- X-ray crystallography : Provides definitive confirmation of stereochemistry and crystal packing effects .

- Chromatography : HPLC with dual detection (UV/ELSD) distinguishes co-eluting impurities in complex mixtures .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Answer :

- Process analytical technology (PAT) : Real-time monitoring (e.g., FTIR, Raman spectroscopy) ensures consistent reaction progression .

- Design of experiments (DoE) : Statistically optimizes parameters (temperature, stoichiometry) to minimize variability .

- Continuous flow reactors : Enhance reproducibility by maintaining precise control over residence time and mixing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。